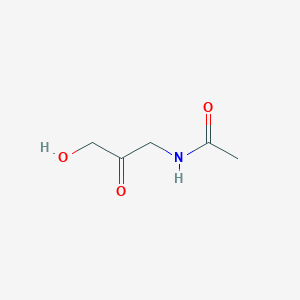
N-(3-Hydroxy-2-oxopropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, where the acetamide group is substituted with a 3-hydroxy-2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Hydroxy-2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with glycidol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by nucleophilic attack by the amide nitrogen.
Reaction Scheme:
- Acetamide + Glycidol → this compound
Reaction Conditions:
- Acidic or basic catalyst
- Temperature: 50-100°C
- Solvent: Water or organic solvents like ethanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-(3-Oxo-2-oxopropyl)acetamide
Reduction: N-(3-Hydroxy-2-hydroxypropyl)acetamide
Substitution: N-(3-Hydroxy-2-oxopropyl)alkylamide or N-(3-Hydroxy-2-oxopropyl)acylamide
Scientific Research Applications
N-(3-Hydroxy-2-oxopropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
N-(3-Hydroxy-2-oxopropyl)acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)acetamide: Similar structure but with a different substitution pattern.
N-(3-Hydroxypropyl)acetamide: Lacks the carbonyl group present in this compound.
N-(3-Oxo-2-oxopropyl)acetamide: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl groups, which allow it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
630113-20-1 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-(3-hydroxy-2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-4(8)6-2-5(9)3-7/h7H,2-3H2,1H3,(H,6,8) |
InChI Key |
KHOFXFFHJCLLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















